4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride
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Overview
Description
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride is a chemical compound with the molecular formula C18H24N2O2.2ClH and a molecular weight of 373.3172 . This compound is known for its unique structure, which includes a dibenzofuran core and a piperazine moiety, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of dibenzofuran with appropriate reagents to introduce the piperazine moiety. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The dibenzofuran core may also contribute to its biological effects by interacting with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar compounds to 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride include:
Dibenzofuran: A simpler structure without the piperazine moiety.
Piperazine derivatives: Compounds with similar piperazine moieties but different core structures.
Other substituted dibenzofurans: Compounds with various substituents on the dibenzofuran core.
The uniqueness of this compound lies in its combined dibenzofuran and piperazine structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
118638-07-6 |
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Molecular Formula |
C18H26Cl2N2O2 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrodibenzofuran-4-ol;dihydrochloride |
InChI |
InChI=1S/C18H24N2O2.2ClH/c1-19-8-10-20(11-9-19)12-13-6-7-15-14-4-2-3-5-16(14)22-18(15)17(13)21;;/h6-7,21H,2-5,8-12H2,1H3;2*1H |
InChI Key |
GQDLAOLHIAELEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C3=C(C=C2)C4=C(O3)CCCC4)O.Cl.Cl |
Origin of Product |
United States |
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